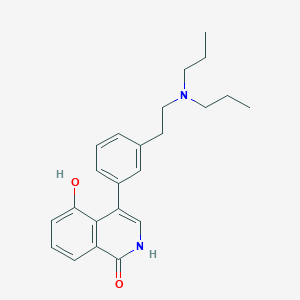
4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dipropylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-(2-(dipropylamino)ethyl)benzaldehyde with 5-hydroxyisoquinolin-1(2H)-one under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the isoquinolinone moiety can be reduced to form a hydroxy derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Applications De Recherche Scientifique
4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with neurotransmitter receptors, while the hydroxyisoquinolinone moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(2-(Diethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
- 4-(3-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
- 4-(3-(2-(Dipropylamino)ethyl)phenyl)-6-hydroxyisoquinolin-1(2H)-one
Uniqueness
4-(3-(2-(Dipropylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
651030-04-5 |
|---|---|
Formule moléculaire |
C23H28N2O2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
4-[3-[2-(dipropylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C23H28N2O2/c1-3-12-25(13-4-2)14-11-17-7-5-8-18(15-17)20-16-24-23(27)19-9-6-10-21(26)22(19)20/h5-10,15-16,26H,3-4,11-14H2,1-2H3,(H,24,27) |
Clé InChI |
DOVPVUPDCLVWNO-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




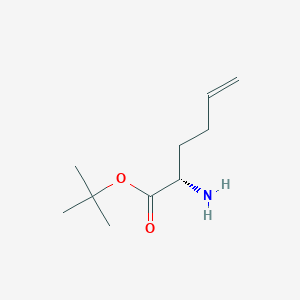
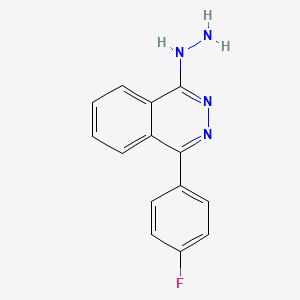
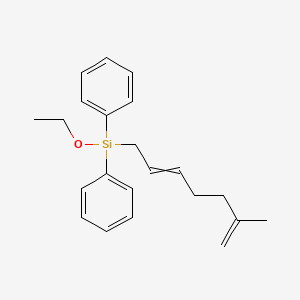
![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)
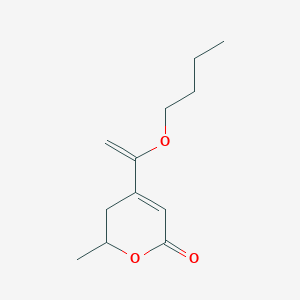
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)


![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)
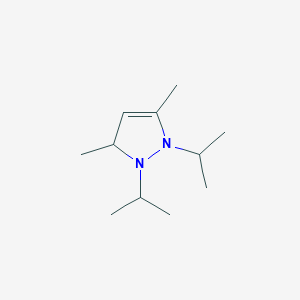
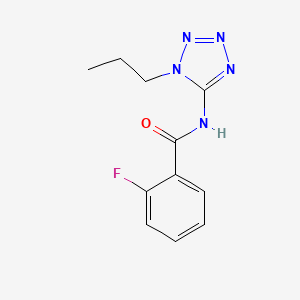
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
